molecular formula C10H7N3O2 B13201224 5-Cyano-1-methyl-1H-indazole-3-carboxylic acid

5-Cyano-1-methyl-1H-indazole-3-carboxylic acid

Cat. No.: B13201224
M. Wt: 201.18 g/mol
InChI Key: TUAGZGRIYRQWSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyano-1-methyl-1H-indazole-3-carboxylic acid: is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The compound’s structure includes a cyano group at the 5-position, a methyl group at the 1-position, and a carboxylic acid group at the 3-position of the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyano-1-methyl-1H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyanobenzaldehyde with methylhydrazine, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of catalysts such as copper acetate and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize byproducts and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Cyano-1-methyl-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at positions 4 and 7.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (e.g., bromine) or nitro groups under acidic or basic conditions.

Major Products:

    Oxidation: Formation of indazole oxides.

    Reduction: Formation of 5-amino-1-methyl-1H-indazole-3-carboxylic acid.

    Substitution: Formation of halogenated or nitro-substituted indazole derivatives.

Scientific Research Applications

Chemistry: 5-Cyano-1-methyl-1H-indazole-3-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various indazole derivatives with potential biological activities .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways .

Medicine: The compound is being investigated for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. Its unique structure allows it to interact with various biological targets, making it a valuable candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of 5-Cyano-1-methyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The cyano group and carboxylic acid group play crucial roles in binding to enzyme active sites, leading to inhibition of enzyme activity. The compound can modulate various signaling pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

    1-Methylindazole-3-carboxylic acid: Lacks the cyano group at the 5-position.

    5-Chloro-1H-indazole-3-carboxylic acid: Contains a chloro group instead of a cyano group.

    5-Amino-1-methyl-1H-indazole-3-carboxylic acid: Contains an amino group instead of a cyano group.

Uniqueness: 5-Cyano-1-methyl-1H-indazole-3-carboxylic acid is unique due to the presence of the cyano group at the 5-position, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H7N3O2

Molecular Weight

201.18 g/mol

IUPAC Name

5-cyano-1-methylindazole-3-carboxylic acid

InChI

InChI=1S/C10H7N3O2/c1-13-8-3-2-6(5-11)4-7(8)9(12-13)10(14)15/h2-4H,1H3,(H,14,15)

InChI Key

TUAGZGRIYRQWSF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C#N)C(=N1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.